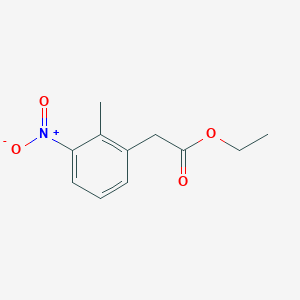

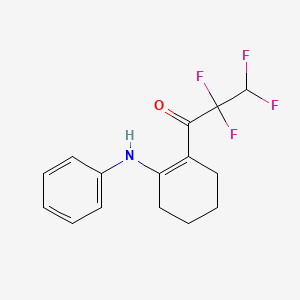

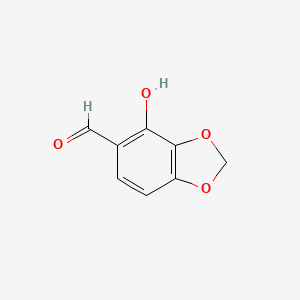

![molecular formula C14H14F3NO B3118503 2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone CAS No. 239478-38-7](/img/structure/B3118503.png)

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone

Overview

Description

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone (TFMCE) is an organic compound belonging to the family of trifluoromethylcycloalkanones. It is a versatile compound with numerous scientific applications in the fields of organic chemistry, drug discovery and development, and molecular biology. TFMCE has found its way into the laboratory as a useful reagent for the synthesis of a variety of compounds, and its mechanism of action has been studied extensively since its discovery.

Scientific Research Applications

Chemoenzymatic Synthesis

The compound has been used in the chemoenzymatic synthesis of Odanacatib precursors. This involves a Suzuki‐Miyaura cross‐coupling and bioreduction sequence, which is significant for developing stereoselective routes towards specific inhibitors like Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Synthesis of Enantiomers

This chemical has been pivotal in the asymmetric synthesis of both enantiomers of certain compounds, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine. The selective conversion process demonstrates its utility in producing enantiomers of chiral building blocks with significant yields (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Synthesis of Eu-Based β-Diketone-Sensor

The compound has been used in the design and synthesis of a new β-diketone, which has applications in detecting Al3+ ions with high selectivity and sensitivity. This showcases its potential in developing sensitive and specific ion detection methods (Yu et al., 2017).

Green Synthesis of 1,8-Naphthyridines

It plays a role in the eco-friendly synthesis of novel 1,8-naphthyridines. This method offers a low-cost and environmentally friendly approach for producing compounds with substantial antimicrobial activity (Nandhikumar & Subramani, 2018).

Synthesis of Trifluoromethylated β-Acetal-Diols

The compound is essential in synthesizing novel trifluoromethylated β-acetal-diols, demonstrating its utility in complex organic synthesis processes (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).

Lipase-Catalyzed Optical Resolution

It has been used in the optical resolution of racemic compounds via lipase-catalyzed enantioselective acetylation. This highlights its application in producing optically pure compounds, crucial in pharmaceutical and chemical industries (Kato et al., 1995).

Synthesis of Tetracyclic Compounds

The compound aids in the regioselective synthesis of new tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1′-cycloalkanes), offering a method for producing complex heterocyclic systems (Bonacorso et al., 2014).

Synthesis of Hyperbranched Polymers

This chemical compound is also used in the synthesis of hyperbranched polymers with varying degrees of branching, indicating its versatility in polymer science (Segawa, Higashihara, & Ueda, 2010).

properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAGZEWUVJVUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

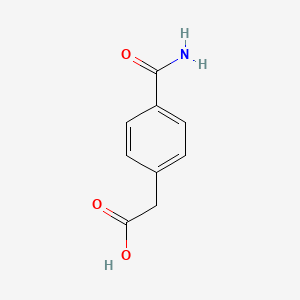

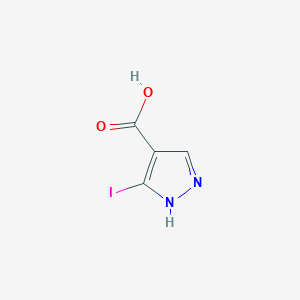

![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)